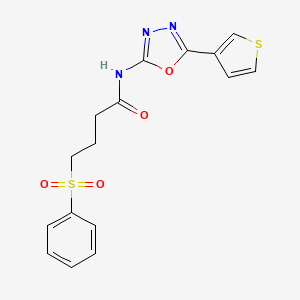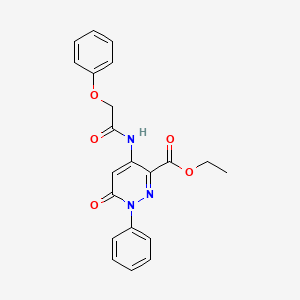![molecular formula C18H21N3O4S B2815208 isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251596-98-1](/img/structure/B2815208.png)
isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrido[2,3-e][1,2,4]thiadiazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through processes like Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This involves reacting an azide with an alkyne to form a triazole ring, a process known as a click reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The compound contains a pyrido[2,3-e][1,2,4]thiadiazine ring, which is a type of heterocyclic compound . It also contains an isopropyl group and a p-tolyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the isopropyl group might undergo reactions typical of alkanes, while the thiadiazine ring might participate in reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific molecular structure. Factors that could influence its properties include the types and arrangement of its functional groups, the nature of its ring structures, and its overall size and shape .Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has led to the synthesis of novel 3-/2,3-substituted pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine 6,6-dioxides, showcasing moderate anticancer activity toward various human cancer cell lines. These compounds are synthesized through reactions involving amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine with 2-oxoalkanoic acids and esters, or phenylglyoxylic hydrates, highlighting the chemical versatility and potential biomedical applications of the isopropyl compound (Sławiński et al., 2015).
Potentiation of AMPA Receptors
Another application involves the development of thiophenic analogues of benzothiadiazine dioxides as powerful potentiators of AMPA receptors. This research focuses on the isosteric replacement of benzene or pyridine nuclei with the thiophene nucleus in the ring-fused thiadiazine dioxides class, demonstrating significant cognitive enhancing properties in vivo. Such findings suggest that derivatives of isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate could have applications in the development of treatments for neurological disorders (Francotte et al., 2013).
Anti-Breast Cancer Agents
A series of novel thiadiazoles and pyrazolines bearing the pyrido[2,3-d]pyrimidinone moiety, synthesized from reactions involving isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate, have been evaluated for their potential as anti-breast cancer agents. Some synthesized compounds revealed powerful activity against the MCF-7 cell line, indicating the compound’s utility in developing new anticancer drugs (Gomha et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its potential uses in fields like medicine or materials science .
Propriétés
IUPAC Name |
propan-2-yl 2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13(2)25-17(22)11-20-12-21(15-8-6-14(3)7-9-15)18-16(26(20,23)24)5-4-10-19-18/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIVWUVDQWQPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl](/img/structure/B2815128.png)
![2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B2815129.png)
![N-[(1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2815130.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2815131.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide](/img/structure/B2815132.png)
![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2815134.png)


![2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2815141.png)

![6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2815145.png)

